2-Methylleucine

説明

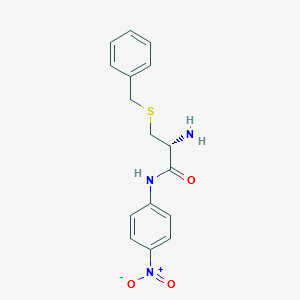

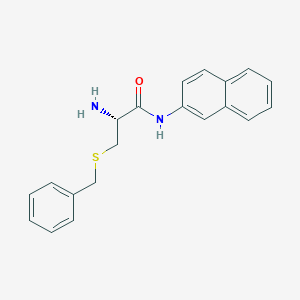

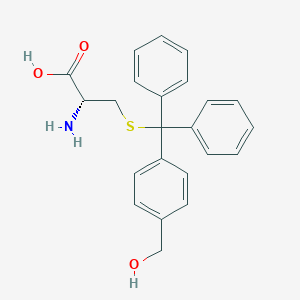

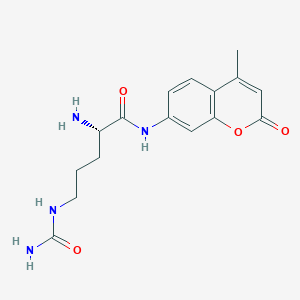

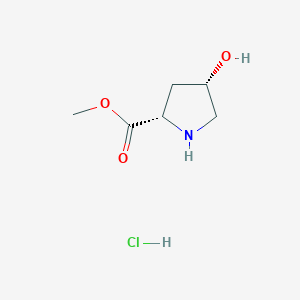

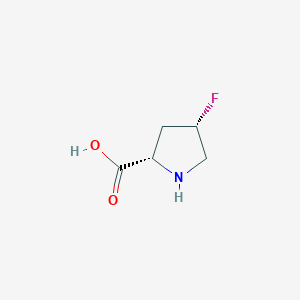

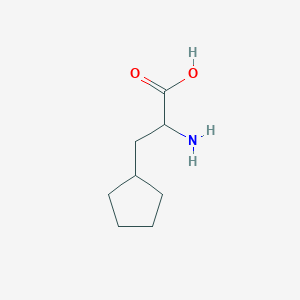

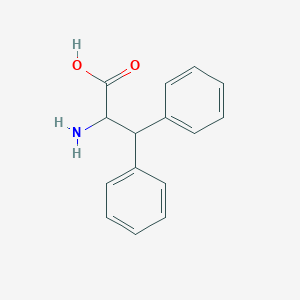

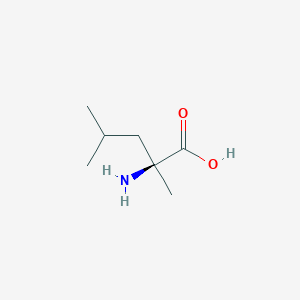

2-Methylleucine is a compound that belongs to the class of organic compounds known as leucine and derivatives . These are compounds containing leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Synthesis Analysis

The synthesis of 2-Methylleucine involves branched-chain amino acid aminotransferase . This enzyme can be used for the asymmetric synthesis of a range of non-natural amino acids such as L-norleucine, L-norvaline, and L-neopentylglycine .Molecular Structure Analysis

The molecular structure of 2-Methylleucine has been studied using various methods . The molecular formula of 2-Methylleucine is C7H15NO2 .Chemical Reactions Analysis

The chemical reactions involving 2-Methylleucine are primarily associated with its role in the metabolism of amino acids . For instance, it participates in the conversion of ketomethiobutyrate to methionine .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methylleucine include a molecular weight of 145.19900, a density of 1.017g/cm3, a boiling point of 236.005°C at 760 mmHg, and a flash point of 96.533°C .科学的研究の応用

-

Bioinformatics and Computational Biology

- Application : Google DeepMind’s AlphaFold 3, an AI model, can predict the structure and interactions of molecules, including 2-Methylleucine .

- Methods : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .

- Results : The model has improved prediction accuracy by at least 50% compared with existing methods, and for some categories of interaction, the accuracy has doubled .

-

Physics

- Application : The study of matter, its fundamental constituents, its motion and behavior through space and time, and the related entities of energy and force .

- Methods : Physics is a fundamental scientific discipline that aims to understand how the universe behaves .

- Results : Advances in physics often enable new technologies .

-

Chemistry

- Application : A novel transamination-like reaction catalyzed by leucine dehydrogenase was successfully constructed for the efficient enzymatic co-synthesis of α-amino acids and α-keto acids .

- Methods : This study used a transamination-like reaction catalyzed by leucine dehydrogenase .

- Results : The reaction resulted in the efficient enzymatic co-synthesis of α-amino acids and α-keto acids .

-

Marine Biology

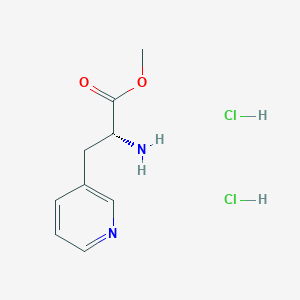

- Application : Ilamycins/rufomycins and cyclomarins are marine cycloheptapeptides containing unusual amino acids like 2-Methylleucine .

- Methods : These compounds are produced by Streptomyces sp., and show potent activity against a range of mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis .

- Results : The cyclomarins are also very potent inhibitors of Plasmodium falciparum .

-

Structural Biology

- Application : The structures of Escherichia coli Branched-Chain Amino Acid Aminotransferase (eBCAT) and its complexes with 4-MeVA and 2-MeLeu have been studied .

- Methods : The coordinates for eBCAT and its complexes with 4-MeVA and 2-MeLeu have been deposited in the RSCB Protein Data Bank .

- Results : This study provides insights into the structural biology of these molecules .

-

Materials Chemistry

- Application : A polymer family containing 2-methacryloyloxyethyl phosphorylcholine (MPC), which has a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, has shown an outstanding ability to prevent nonspecific protein adsorption .

- Methods : This property makes MPC polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .

- Results : The applications of MPC polymers for biodevices with characteristic length scales ranging from millimeters to nanometers, with a focus on their applications in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .

-

Animal Physiology

- Application : Leucine, a branched-chain amino acid, is essential in regulating animal growth and development .

- Methods : Recent research has uncovered the mechanisms underlying Leucine’s anabolic effects on muscle and other tissues, including its ability to stimulate protein synthesis by activating the mTORC1 signaling pathway .

- Results : The co-ingestion of carbohydrates and essential amino acids enhances Leucine’s anabolic effects .

-

Biochemistry

特性

IUPAC Name |

(2S)-2-amino-2,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSWQPLPYROOBG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@](C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylleucine | |

CAS RN |

105743-53-1 | |

| Record name | alpha-Methylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105743531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Methylleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .ALPHA.-METHYLLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83ASW57LTZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。